molecular formula C8H12N2O B3222494 (s)-1-(6-Methoxypyridin-2-yl)ethanamine CAS No. 1213469-14-7

(s)-1-(6-Methoxypyridin-2-yl)ethanamine

Cat. No. B3222494
CAS RN: 1213469-14-7
M. Wt: 152.19
InChI Key: NQMOEOWCGIQVCO-LURJTMIESA-N
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Description

(S)-1-(6-Methoxypyridin-2-yl)ethanamine, also known as (S)-2-(6-Methoxypyridin-2-yl)ethan-1-amine or MPEA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a chiral amine that has a pyridine ring attached to an ethylamine chain. The compound can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

(S)-1-(6-Methoxypyridin-2-yl)ethanamine acts as a selective agonist for certain serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It binds to these receptors and activates them, leading to various downstream effects such as the release of neurotransmitters and modulation of neuronal activity. The exact mechanism of action is still being studied, but it is believed to involve the modulation of intracellular signaling pathways and the activation of G-proteins.
Biochemical and physiological effects:
(S)-1-(6-Methoxypyridin-2-yl)ethanamine has been found to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to changes in mood and behavior. It has also been found to modulate neuronal activity in various regions of the brain, leading to changes in cognition and perception. Additionally, it has been found to have potential anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

(S)-1-(6-Methoxypyridin-2-yl)ethanamine has several advantages for lab experiments. It is a selective agonist for certain serotonin receptors, allowing for the study of their structure and function. It is also a chiral amine, allowing for the study of enantiomeric purity and stereospecific effects. However, there are also limitations to its use. It has a relatively short half-life, making it difficult to study its long-term effects. It also has potential off-target effects, making it important to control for these effects in experiments.

Future Directions

There are several future directions for the study of (S)-1-(6-Methoxypyridin-2-yl)ethanamine. One direction is the study of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another direction is the study of its potential use as a tool for studying the structure and function of serotonin receptors. Additionally, there is potential for the development of new compounds based on the structure of (S)-1-(6-Methoxypyridin-2-yl)ethanamine with improved pharmacological properties.

Scientific Research Applications

(S)-1-(6-Methoxypyridin-2-yl)ethanamine has been studied for its potential applications in the field of medicine. It has been found to exhibit selective binding affinity for certain serotonin receptors, making it a potential candidate for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as a tool for studying the structure and function of these receptors.

properties

IUPAC Name

(1S)-1-(6-methoxypyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMOEOWCGIQVCO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-1-(6-Methoxypyridin-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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